molecular formula C13H8F2O2 B1597089 3-(2,4-difluorophenyl)benzoic Acid CAS No. 656304-77-7

3-(2,4-difluorophenyl)benzoic Acid

Cat. No. B1597089
M. Wt: 234.2 g/mol
InChI Key: SFHXVEVGKASIEZ-UHFFFAOYSA-N
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Description

3-(2,4-difluorophenyl)benzoic Acid is a synthetic intermediate . It has a molecular formula of C13H8F2O2 .


Molecular Structure Analysis

The molecular structure of 3-(2,4-difluorophenyl)benzoic Acid consists of a benzoic acid group attached to a 2,4-difluorophenyl group . Detailed structural analysis such as bond lengths and angles are not available in the searched resources.

Scientific Research Applications

1. Development of Novel Fluorescence Probes

3-(2,4-difluorophenyl)benzoic acid derivatives have been used in the development of novel fluorescence probes. These probes are designed to selectively detect highly reactive oxygen species (hROS) such as hydroxyl radicals and peroxidase intermediates. This application is significant in studying the roles of hROS in various biological and chemical contexts (Setsukinai et al., 2003).

2. Synthesis of Organic Sensitizers for Solar Cells

Compounds related to 3-(2,4-difluorophenyl)benzoic acid have been utilized in synthesizing organic sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, featuring a donor-acceptor-π-bridge-acceptor structure, are crucial in converting solar light to electrical energy, showcasing the potential of these compounds in renewable energy technologies (Ferdowsi et al., 2018).

3. Water Purification Using Titanium Dioxide Suspensions

Studies involving 3-(2,4-difluorophenyl)benzoic acid derivatives have contributed to the purification of water using titanium dioxide suspensions under UV light. This process leads to the oxidation of various organic compounds, demonstrating the application of these compounds in environmental remediation (Matthews, 1990).

4. Thermodynamic Study in Pharmaceutical Research

Benzoic acid derivatives, including those related to 3-(2,4-difluorophenyl)benzoic acid, have been studied for their thermodynamic phase behavior. This research is particularly relevant in pharmaceutical process design, where understanding the solubility and stability of such compounds is essential (Reschke et al., 2016).

5. Luminescent Properties in Coordination Compounds

Research into 3-(2,4-difluorophenyl)benzoic acid derivatives has led to the development of lanthanide coordination compounds with varied photophysical properties. These compounds are significant in the field of material science, especially in the creation of luminescent materials (Sivakumar et al., 2010).

Future Directions

Future research directions could include further investigation into the synthesis, structural analysis, and potential applications of 3-(2,4-difluorophenyl)benzoic Acid. For instance, difluorophenyl compounds have been studied for their potential in suppressing virulence phenotypes in Staphylococcus aureus .

properties

IUPAC Name

3-(2,4-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-5-11(12(15)7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHXVEVGKASIEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374245
Record name 3-(2,4-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-difluorophenyl)benzoic Acid

CAS RN

656304-77-7
Record name [1,1′-Biphenyl]-3-carboxylic acid, 2′,4′-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=656304-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-difluorophenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 656304-77-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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